Product packaging for 5-Bromo-2-[(trifluoromethyl)thio]pyridine(Cat. No.:CAS No. 1204234-35-4)

5-Bromo-2-[(trifluoromethyl)thio]pyridine

Cat. No.: B598325
CAS No.: 1204234-35-4
M. Wt: 258.056
InChI Key: KRMHOUUDDDLPFY-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trifluoromethyl)thio]pyridine is a high-value, multi-functional heterocyclic building block designed for advanced research and development, particularly in the fields of agrochemicals and pharmaceuticals. Its structure incorporates both a bromine atom and a (trifluoromethyl)thio group on a pyridine ring, which provides distinct electronic properties and enhances the biological activity of resulting compounds . The bromine substituent serves as a reactive handle for further structural elaboration via cross-coupling reactions, enabling the construction of more complex molecules . The (trifluoromethyl)thio group is a highly lipophilic and electron-withdrawing moiety, which can significantly improve the metabolic stability, bioavailability, and cell membrane permeability of lead candidates . This makes the compound a critical intermediate in the synthesis of novel molecules with potential insecticidal, fungicidal, and herbicidal activities . In pharmaceutical research, this scaffold is instrumental in the design and exploration of new therapeutic agents, contributing to the development of compounds that may act on a variety of biological targets. Researchers utilize this reagent under strict laboratory conditions to develop innovative solutions for crop protection and disease treatment. This product is intended for research purposes by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrF3NS B598325 5-Bromo-2-[(trifluoromethyl)thio]pyridine CAS No. 1204234-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMHOUUDDDLPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-35-4
Record name 5-BROMO-2-[(TRIFLUOROMETHYL)THIO]PYRIDINE
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Synthetic Methodologies for 5 Bromo 2 Trifluoromethyl Thio Pyridine

Strategies for Pyridine (B92270) Ring Functionalization and Precursor Synthesis

The functionalization of an intact pyridine ring is a widely employed strategy. This approach typically involves the introduction of the bromo and trifluoromethylthio groups in a stepwise manner. The order of introduction is a critical factor, often dictated by the directing effects of the substituents and the reactivity of the pyridine nucleus.

The introduction of a bromine atom onto the pyridine ring is a fundamental transformation in the synthesis of the target molecule. The position of bromination is highly dependent on the electronic nature of the substituents already present on the ring and the reaction conditions.

For the synthesis of 5-Bromo-2-[(trifluoromethyl)thio]pyridine, a common precursor is 2-mercaptopyridine (B119420) or its derivatives. The bromination of pyridinethiones has been investigated, with bromine in acetic acid being a classic method. For instance, the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with bromine in acetic acid yields the corresponding 3-bromo derivative. nih.gov However, direct bromination of 2-mercaptopyridine itself can be complex due to the tautomeric equilibrium between the thiol and thione forms and the potential for oxidation to the disulfide. rsc.orgwikipedia.org

A more controlled approach involves the bromination of a pyridine derivative where the 2-position is blocked or directs the bromination to the 5-position. For example, starting with 2-aminopyridine, bromination can be achieved, followed by diazotization and subsequent introduction of the trifluoromethylthio group. Alternatively, a patent describes a process for the synthesis of 5-bromo-2-methylpyridine (B113479) where 5-amino-2-methylpyridine (B47470) is treated with an acid, followed by bromine and sodium nitrite. google.com A similar strategy could be envisioned for the synthesis of a 5-bromo-2-halopyridine precursor.

A patent for the bromination of pyridine derivatives highlights the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, which provides a selective and efficient method for introducing bromine onto the pyridine ring. google.com These reagents offer advantages over elemental bromine in terms of handling and selectivity.

Brominating Agent Substrate Example Conditions Key Features Reference
Bromine/Acetic Acid6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamideNot specifiedClassic bromination method nih.gov
NBS or DBDMH/OleumPyridine derivativesNot specifiedSelective, high yield google.com
Bromine/Acid/NaNO25-amino-2-methylpyridine0 to -10 °CDiazotization-bromination google.com

The introduction of the trifluoromethylthio (SCF3) group is a crucial step in the synthesis of the target molecule. This functional group imparts unique properties to the molecule, and several methods have been developed for its installation.

A common and effective method for forming the C-S bond is through the nucleophilic substitution of a suitable leaving group on the pyridine ring with a trifluoromethylthiolate source. Typically, a 2-halopyridine, such as 2-chloro- or 2-bromopyridine, is reacted with a reagent that can deliver the SCF3 anion.

The choice of the trifluoromethylthiolate source is critical. Reagents such as silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3) are frequently used. These reactions often require elevated temperatures and a polar aprotic solvent like DMF or NMP. For instance, the reaction of 2,5-dibromopyridine (B19318) with methyl fluorosulfonyldifluoroacetate and cuprous iodide in DMF at 100°C has been reported to yield 5-bromo-2-(trifluoromethyl)pyridine, although this introduces the CF3 group directly, not the SCF3 group. chemicalbook.com A similar approach using a trifluoromethylthiolating agent would be a viable route.

The reactivity of the pyridine halide is influenced by the nature of the halogen and the other substituents on the ring. Generally, the order of reactivity is I > Br > Cl > F. The presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution.

Trifluoromethylthiolate Source Pyridine Precursor Conditions Key Features
AgSCF32-HalopyridineHigh temperature, polar aprotic solventCommon, effective
CuSCF32-HalopyridineHigh temperature, polar aprotic solventOften used in cross-coupling reactions
(CF3S)2Hg2-HalopyridinePhotochemical or thermal conditionsLess common due to mercury toxicity

In recent years, methods for the direct C-H trifluoromethylthiolation of heterocycles have gained significant attention as they offer a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring.

These methods often involve the use of electrophilic trifluoromethylthiolating reagents. One such reagent is N-(trifluoromethylthio)phthalimide, which can react with pyridines under various conditions. Another approach involves the generation of the trifluoromethylthio radical (•SCF3), which can then add to the pyridine ring.

For example, a method for the C3-selective C-H trifluoromethylthiolation of pyridines has been developed, which relies on the hydroboration of the pyridine to form a nucleophilic dihydropyridine (B1217469) intermediate that then reacts with an electrophilic trifluoromethylthio source. nih.gov While this method targets the C3 position, modifications to the directing groups or reaction conditions could potentially achieve C2 functionalization.

Another strategy involves palladium-catalyzed C-H activation. For instance, the trifluoromethylthiolation of 2-arylpyridine derivatives has been achieved through palladium-catalyzed C-H activation, demonstrating the feasibility of this approach for functionalizing the pyridine ring. researchgate.net

Reagent/Method Key Intermediate/Mechanism Regioselectivity Reference
Electrophilic SCF3 reagentsDirect reaction with pyridineDependent on substrate and conditions researchgate.net
Hydroboration/TrifluoromethylthiolationDihydropyridine intermediateC3-selective nih.gov
Palladium-catalyzed C-H activationC-H activationDirected by substituent researchgate.net

Introduction of the Trifluoromethylthio Group: Routes to C–S Linkages

Transition-Metal-Catalyzed Routes to Pyridine-Sulfur Bonds

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl thioethers is no exception. These methods offer mild reaction conditions and broad substrate scope.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl thioethers. researchgate.netacsgcipr.org In the context of this compound, a key disconnection would involve the coupling of a 5-bromopyridine derivative with a trifluoromethylthiol source, or the coupling of a 2-halopyridine with a trifluoromethylthiolating agent in the presence of a suitable catalyst.

The Buchwald-Hartwig amination protocol has been adapted for C-S bond formation. This typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings can be employed, often with the use of ligands to moderate the traditionally harsh reaction conditions. acsgcipr.org

A nickel-catalyzed aryl sulfide (B99878) synthesis has been developed through an aryl exchange reaction between aryl sulfides and aryl electrophiles, providing an alternative to using odorous thiols. researchgate.net This approach could potentially be adapted for the synthesis of the target compound.

Furthermore, transition-metal-free methods have also been developed. For example, an acid-mediated coupling of thiols and thioethers with diaryliodonium salts enables the preparation of diaryl and alkyl aryl sulfides under acidic conditions, which can be advantageous for substrates that are sensitive to basic conditions. organic-chemistry.org

Catalyst System Coupling Partners Key Features Reference
Palladium/Phosphine LigandAryl halide and thiolMild conditions, broad scope (Buchwald-Hartwig type) acsgcipr.org
Copper/LigandAryl halide and thiolUllmann-type coupling with improved conditions acsgcipr.org
Nickel/dcyptAryl sulfide and aryl electrophileThiol-free aryl exchange researchgate.net
Acid-mediatedThiol/Thioether and Diaryliodonium saltTransition-metal-free organic-chemistry.org

Optimization of Catalyst Systems and Ligands

The introduction of a trifluoromethylthio group onto an aromatic or heteroaromatic ring, such as in the synthesis of this compound from a dihalogenated precursor like 2,5-dibromopyridine, is typically achieved through transition metal-catalyzed cross-coupling reactions. Copper and palladium complexes are the most prominent catalysts for this transformation. The optimization of the catalyst system, including the metal center, ligands, and reaction conditions, is critical for achieving high yields and selectivity.

Copper-Catalyzed Systems: Copper-catalyzed trifluoromethylthiolation is a widely used method. These reactions often employ a copper(I) source, such as CuI or CuBr, and a suitable trifluoromethylthiolating reagent. Common reagents include silver(I) trifluoromethanethiolate (AgSCF₃) or the more stable and easily handled (bpy)CuSCF₃ complex (where bpy = 2,2'-bipyridine).

The choice of ligand is crucial in modulating the reactivity and stability of the copper catalyst. Bipyridyl-based ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, have proven effective in facilitating these couplings. nih.govnih.gov They stabilize the copper center and promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Optimization studies for similar aryl halide trifluoromethylthiolations typically involve screening various ligands, solvents, and temperatures to maximize product yield. For instance, a switch in solvent from acetonitrile (B52724) to a more polar, aprotic solvent like N,N-dimethylformamide (DMF) can sometimes allow the reaction to proceed at lower temperatures. nih.gov

Palladium-Catalyzed Systems: Palladium catalysts offer an alternative and sometimes more reactive pathway. Palladium(0) complexes, often generated in situ from precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), are commonly used. The key to a successful palladium-catalyzed reaction lies in the selection of an appropriate phosphine ligand. nih.gov Bulky, electron-rich phosphine ligands, such as Xantphos or DPEPhos, are often required to facilitate the reductive elimination step, which can be challenging for C-S bond formation. nih.gov

Optimization of a palladium-catalyzed process would involve a systematic evaluation of various palladium precursors, phosphine ligands, bases, and solvents. The ratio of palladium to ligand can also be a critical parameter influencing the catalytic activity. nih.gov

Table 1: Representative Catalyst System Components for Trifluoromethylthiolation of Aryl Halides This table is a generalized representation based on analogous reactions, as specific optimization data for this compound is not readily available in published literature.

ParameterCopper-Based SystemPalladium-Based SystemComment
Metal PrecursorCuI, CuBr, Cu(OTf)₂Pd(dba)₂, Pd(OAc)₂Cu(I) salts are common. Pd(0) or Pd(II) precursors are used.
Ligand1,10-Phenanthroline, 2,2'-Bipyridine (bpy)Xantphos, DPEPhos, BrettPhosN-donor ligands for Cu; bulky phosphines for Pd are typical.
SCF₃ SourceAgSCF₃, (bpy)CuSCF₃, Me₄NSCF₃AgSCF₃, N-(Trifluoromethylthio)saccharinThe choice of reagent affects reactivity and cost.
SolventDMF, DMAc, Toluene (B28343), AcetonitrileToluene, Dioxane, DMFAprotic polar solvents are generally effective.
BaseNot always requiredK₃PO₄, Cs₂CO₃A base is often necessary for the Pd-catalyzed cycle.
TemperatureRoom Temp. to 120 °C80 °C to 140 °CReaction conditions are highly substrate-dependent.

Regioselective Synthesis and Isomer Control

A primary challenge in synthesizing this compound is controlling the regioselectivity. When starting from a di-substituted precursor like 2,5-dibromopyridine, the trifluoromethylthiolation can potentially occur at either the C2 or C5 position, leading to a mixture of isomers.

The relative reactivity of the two C-Br bonds is influenced by their electronic environment and steric hindrance. The C2 position of the pyridine ring is more electron-deficient than the C5 position, which can make it more susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst. However, the nitrogen atom can also coordinate to the metal center, influencing the reaction's regiochemical outcome.

A common strategy to achieve high regioselectivity is to use a starting material with two different halogen atoms, such as 2-bromo-5-iodopyridine (B107189). chemicalbook.comsigmaaldrich.com The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition than the carbon-bromine (C-Br) bond in transition metal catalysis. Therefore, reacting 2-bromo-5-iodopyridine with a trifluoromethylthiolating reagent under carefully controlled conditions would likely lead to the selective cleavage of the C-I bond, yielding the desired this compound isomer.

For example, palladium-catalyzed reactions are well-known for their selectivity in C-I vs. C-Br bond activation. A study on the difluoromethylthiolation of 2,4-dibromopyridine (B189624) showed exclusive reaction at the more activated C4 position, highlighting the strong influence of the electronic environment on selectivity in palladium catalysis. nih.gov A similar principle would apply to the trifluoromethylthiolation of 2,5-dibromopyridine, where the C2 position is generally more reactive.

Table 2: Strategies for Regioselective Synthesis

Starting MaterialAnticipated Major ProductRationale
2,5-DibromopyridineThis compoundThe C2 position is more electron-deficient and generally more reactive in pyridine systems for cross-coupling reactions.
2-Bromo-5-iodopyridineThis compoundThe C-I bond is significantly more reactive towards oxidative addition with Pd or Cu catalysts than the C-Br bond, ensuring high selectivity.
2-Iodo-5-bromopyridine5-Iodo-2-[(trifluoromethyl)thio]pyridineThe C-I bond at the C2 position would react preferentially, leading to the undesired isomer.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound involves addressing several aspects, from the choice of reagents and solvents to energy efficiency and waste reduction.

One key area is the development of more sustainable trifluoromethylthiolating reagents. While AgSCF₃ is effective, it is stoichiometric in silver, a precious metal, leading to high cost and significant metal waste. Alternative, catalytically generated "CF₃S" sources or more atom-economical reagents are highly desirable.

Solvent choice is another critical factor. Traditional solvents like DMF and toluene pose environmental and health risks. The exploration of greener alternatives, such as bio-renewable solvents like Cyrene (dihydrolevoglucosenone) or even performing reactions in water or under solvent-free conditions, is a major goal in sustainable chemistry. rsc.org One-pot procedures, where sequential reaction steps are carried out in the same vessel without intermediate purification, can significantly reduce solvent usage and waste generation. For instance, a one-pot trifluoromethylthiolation followed by an oxidation step has been developed for the synthesis of trifluoromethyl aryl sulfoxides. rsc.orgbeilstein-journals.org

Furthermore, using recyclable catalysts, such as heterogenized copper or palladium catalysts supported on materials like silica (B1680970) or polymers, can simplify product purification and reduce the environmental impact of the process. google.com Designing reactions that can be performed at lower temperatures, potentially through photoredox or other advanced catalytic methods, reduces energy consumption. Current time information in Boulder, CO, US.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several practical challenges.

Cost and Availability of Reagents: The cost of the trifluoromethylthiolating reagent is a major consideration. Reagents like AgSCF₃ are prohibitively expensive for large-scale production. Cheaper sources of the SCF₃ group are necessary for an economically viable process. Similarly, complex and expensive phosphine ligands for palladium catalysts can make a process unfeasible on a large scale. nih.govbeilstein-journals.org

Catalyst Loading: Minimizing the catalyst loading (mol %) is crucial for reducing costs and simplifying purification. High catalyst turnover numbers are a key goal in process development.

Reaction Conditions and Safety: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. The use of hazardous reagents or high-pressure conditions, sometimes seen in fluorination chemistry, requires specialized equipment and stringent safety protocols. google.com

Purification: The removal of metal residues (copper or palladium) from the final product is critical, especially for pharmaceutical applications. Purification of highly fluorinated compounds can also be challenging due to their unique physical properties, often requiring specialized techniques like fluorous solid-phase extraction or specific distillation methods.

Successful scale-up requires a robust and well-understood reaction that is high-yielding, uses cost-effective and safe reagents, and allows for straightforward purification of the final product.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Trifluoromethyl Thio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions on pyridine (B92270) rings are generally favored at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quora.comquimicaorganica.org The presence of strong electron-withdrawing groups can further activate the ring towards nucleophilic attack. nih.gov

The bromine atom at the C-5 position of 5-Bromo-2-[(trifluoromethyl)thio]pyridine is generally not reactive towards traditional SNAr reactions. The C-5 position is meta to the ring nitrogen and is not electronically activated for nucleophilic attack in the same way as the C-2 and C-4 positions are. quora.com For an SNAr reaction to occur, a nucleophile would have to attack the carbon bearing the bromine, and the resulting intermediate would not benefit from charge delocalization onto the ring nitrogen.

While direct displacement of the C-5 bromine via an SNAr mechanism is unlikely under standard conditions, its reactivity can be achieved through other pathways, most notably transition-metal-catalyzed reactions.

The C-2 position is significantly activated for nucleophilic substitution by both the ring nitrogen and the potent electron-withdrawing nature of the trifluoromethylthio (-SCF3) group. However, the -SCF3 group itself, rather than a halogen, occupies this position. While halogens are excellent leaving groups in SNAr chemistry, the trifluoromethylthio group is generally more stable.

Displacement of a trifluoromethylthio group by a nucleophile is not a commonly reported transformation and would likely require harsh reaction conditions or specific activation methods. In contrast, if a good leaving group like a halogen were present at the C-2 position, it would be highly susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. nih.gov For instance, in related 2-halopyridines, the halogen is readily substituted. nih.govnih.gov This high reactivity at the C-2 position underscores its potential for functionalization if a suitable leaving group is installed.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com The bromine at C-5 of the title compound is well-suited for this transformation. The presence of the electron-withdrawing -SCF3 group can enhance the rate of the oxidative addition step in the catalytic cycle.

While specific examples for this compound are not extensively documented in readily available literature, numerous studies on analogous 5-bromopyridines demonstrate the feasibility and versatility of this reaction. mdpi.comresearchgate.netnih.gov These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to yield the desired biaryl or vinyl-substituted pyridine.

Table 1: Examples of Suzuki-Miyaura Coupling on Substituted 5-Bromopyridines

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.comresearchgate.net
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh nih.gov
5-Bromo-2-chloropyridine(4-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O85% rsc.org

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, are also highly applicable to this compound.

The Heck reaction would allow for the introduction of a variety of vinyl groups at the C-5 position, catalyzed by a palladium complex.

The Sonogashira reaction is particularly effective for coupling aryl halides with terminal alkynes to form arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The reactivity of bromopyridines in Sonogashira couplings is well-established, making it a reliable method for the alkynylation of the C-5 position of the title compound. acs.orgresearchgate.netnih.gov

Table 2: Examples of Sonogashira Coupling with Substituted Bromo-Heterocycles

Aryl HalideAlkyneCatalyst/LigandBase/AdditiveSolventYieldReference
1-Bromo-4-nitrobenzenePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO92% acs.org
2-BromopyridinePhenylacetyleneiPEPPSI-IPrCs₂CO₃H₂O99% wikipedia.org
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85% (mono-alkynylated) nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The C-5 bromine of this compound is an ideal position for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines. The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base like sodium tert-butoxide. chemspider.comorganic-chemistry.org This methodology provides a direct route to 5-amino-2-[(trifluoromethyl)thio]pyridine derivatives, which are valuable intermediates in medicinal chemistry.

Table 3: Examples of Buchwald-Hartwig Amination on Bromopyridines

Bromo-PyridineAmineCatalyst/LigandBaseSolventYieldReference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBu-tToluene60% chemspider.com
2-BromopyridineVolatile amines (e.g., dimethylamine)Pd(OAc)₂ / dpppNaOBu-tToluene55-98% nih.gov
Aryl BromideAnilinePd₂(dba)₃ / P(t-Bu)₃NaOBu-tToluene98% wikipedia.org

Reductive Homocoupling and Dimerization Pathways

Direct experimental studies on the reductive homocoupling of this compound are not extensively documented in peer-reviewed literature. However, valuable insights can be drawn from studies on its constitutional isomer, 2-bromo-5-(trifluoromethyl)pyridine (B156976). Research has demonstrated that this isomer undergoes palladium-catalyzed reductive homocoupling to yield 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. chemrxiv.orgresearchgate.net

These reactions are typically promoted by a palladium catalyst, such as palladium(II) acetate, in the presence of a reductant. Isopropanol often serves as the reducing agent, and the reaction is facilitated by a base and additives like tetrabutylammonium (B224687) iodide (TBAI). chemrxiv.orgresearchgate.net The choice of solvent has been shown to significantly impact reaction efficiency, with biorenewable solvents like Cyrene™ showing excellent performance, sometimes leading to quantitative conversion. chemrxiv.orgresearchgate.net

Given the structural similarities, it is plausible that this compound could undergo a similar palladium-catalyzed homocoupling reaction to form the corresponding 2,2'-bis[(trifluoromethyl)thio]-5,5'-bipyridine. The reaction would likely proceed via an oxidative addition of the C-Br bond to a Pd(0) species, followed by reductive elimination from a di-pyridyl-palladium intermediate.

Table 1: Reductive Homocoupling of 2-bromo-5-(trifluoromethyl)pyridine This table presents data for the isomeric compound 2-bromo-5-(trifluoromethyl)pyridine as an analogue for the potential reactivity of this compound.

CatalystReductantSolventTemperature (°C)Time (h)Conversion/YieldReference
Pd(OAc)₂ / TBAIIsopropanolCyrene™508>95% (Yield) chemrxiv.orgresearchgate.net
Pd(OAc)₂ / TBAIIsopropanolCyrene™/GVL508100% (Conversion) chemrxiv.org
Pd(OAc)₂ / TBAIIsopropanolCyrene™/2-MeTHF5010100% (Conversion) chemrxiv.org
Pd(OAc)₂ / TBAIIsopropanolDMF5024~40% (Conversion) researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.comyoutube.com This deactivation is exacerbated in this compound by the presence of two strongly electron-withdrawing groups: the trifluoromethylthio (-SCF₃) group and the bromo (-Br) group.

The -SCF₃ group is a powerful deactivating group and is meta-directing. The bromine atom is also deactivating but is traditionally considered ortho-, para-directing. The pyridine nitrogen atom itself strongly deactivates the α (2,6) and γ (4) positions. youtube.com

Considering these factors:

Position 3: This position is ortho to the strongly deactivating -SCF₃ group and meta to the bromine. Electrophilic attack here is highly unfavorable.

Position 4: This position is meta to the -SCF₃ group and ortho to the bromine. While deactivated, it is the most likely site for any potential EAS reaction, as it avoids the strong deactivating influence of being ortho or para to the -SCF₃ group.

Position 6: This position is ortho to the bromine and meta to the -SCF₃ group, but it is adjacent to the pyridine nitrogen (an α-position), making it highly deactivated.

Therefore, electrophilic aromatic substitution on this substrate is expected to be extremely challenging, requiring harsh reaction conditions. If a reaction were to occur, it would most likely yield the 4-substituted product. Activation of the pyridine ring, for instance, through N-oxidation, could potentially facilitate substitution, though the strong deactivating nature of the other substituents would still present a significant hurdle. bldpharm.com

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio group is a robust and highly electronegative functional group that can undergo several transformations.

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation. It can be oxidized to the corresponding trifluoromethylsulfinyl (sulfoxide) and trifluoromethylsulfonyl (sulfone) derivatives. These transformations introduce new functional groups with altered electronic and steric properties.

Common oxidizing agents for such transformations include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite. A significant challenge in these reactions is often the selective oxidation to the sulfoxide (B87167) stage, as over-oxidation to the more stable sulfone can occur readily. Careful control of stoichiometry and reaction conditions is crucial to achieve selectivity.

Table 2: Potential Oxidation Reactions of the Trifluoromethylthio Group

Oxidizing Agent Expected Major Product Potential Byproduct
m-CPBA (1 equiv.) 5-Bromo-2-[(trifluoromethyl)sulfinyl]pyridine 5-Bromo-2-[(trifluoromethyl)sulfonyl]pyridine
m-CPBA (>2 equiv.) 5-Bromo-2-[(trifluoromethyl)sulfonyl]pyridine -
H₂O₂ / Acetic Acid 5-Bromo-2-[(trifluoromethyl)sulfonyl]pyridine -

Cleavage of the C-S bond in 2-(thio)pyridyl systems is a known transformation, though it often requires specific catalytic conditions. Studies on pyridine-2-thiol (B7724439) have shown that dinuclear platinum and palladium complexes can catalyze the hydrogenolytic cleavage of the C-S bond to yield pyridine. nih.gov It is conceivable that similar transition-metal-catalyzed methods could be applied to cleave the C(sp²)-S bond in this compound.

Additionally, photoredox catalysis has emerged as a method for cleaving C-S bonds in thioethers under mild, neutral conditions, proceeding through the formation of a radical cation intermediate. unipr.it This modern synthetic approach could potentially be adapted for the selective cleavage of the trifluoromethylthio group.

The trifluoromethyl group is exceptionally stable due to the strength of the carbon-fluorine bonds. Reactions involving the cleavage or substitution of the fluorine atoms are extremely rare in standard organic synthesis and require highly specialized and harsh conditions or specific reagents. For this compound, transformations at the fluorine atoms are not considered a feasible or common reaction pathway under typical laboratory conditions.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct functional groups, the C5-bromo bond and the C2-trifluoromethylthio group, on the pyridine ring allows for highly selective transformations by choosing appropriate reaction conditions.

Reactions at the C5-Position: The bromine atom is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This position is highly susceptible to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are typically chemoselective, leaving the robust trifluoromethylthio group at the C2-position untouched. For example, palladium-catalyzed Suzuki coupling of related 5-bromopyridine derivatives with various arylboronic acids proceeds efficiently to form C-C bonds at the C5 position. mdpi.com

Reactions at the C2-Position: As discussed, the -SCF₃ group can be targeted for oxidation or potential C-S bond cleavage. These transformations would typically require conditions that are orthogonal to those used for cross-coupling at the C5-bromo position. For instance, oxidation with m-CPBA would selectively modify the sulfur atom without affecting the C-Br bond.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule. One could first perform a Suzuki coupling at the C5-position and then, in a subsequent step, oxidize the -SCF₃ group to a sulfoxide or sulfone, leading to highly complex and functionalized pyridine structures. The regioselectivity of nucleophilic substitution on related dihalopyrimidines has been shown to be highly dependent on reaction conditions, further underscoring the principles of chemoselectivity in heterocyclic systems. researchgate.net

Table 3: Summary of Expected Chemoselective Reactions

Target Site Reaction Type Reagents/Catalysts Expected Product Type
C5-Br Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Arylboronic acid 5-Aryl-2-[(trifluoromethyl)thio]pyridine
C5-Br Sonogashira Coupling Pd/Cu catalyst, Base, Terminal alkyne 5-Alkynyl-2-[(trifluoromethyl)thio]pyridine
C5-Br Buchwald-Hartwig Amination Pd catalyst, Ligand (e.g., BINAP), Base, Amine 5-Amino-2-[(trifluoromethyl)thio]pyridine
C2-SCF₃ Oxidation m-CPBA, H₂O₂ 5-Bromo-2-[(trifluoromethyl)sulfinyl/sulfonyl]pyridine

Spectroscopic and Structural Elucidation of 5 Bromo 2 Trifluoromethyl Thio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For 5-Bromo-2-[(trifluoromethyl)thio]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D-NMR techniques, offers a comprehensive structural elucidation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three non-equivalent protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and trifluoromethylthio substituents. The electron-withdrawing nature of both the bromine atom at the C-5 position and the -SCF₃ group at the C-2 position will deshield the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine.

Based on the analysis of related structures, such as 5-Bromo-2-(trifluoromethyl)pyridine, the expected ¹H NMR spectral data can be predicted. rsc.org The proton at the C-6 position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at the C-3 position (H-3) would be influenced by the adjacent -SCF₃ group, while the proton at the C-4 position (H-4) would be coupled to both H-3 and H-6.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 8.6 - 8.8 Doublet (d) ~2.0 - 2.5 (⁴J)
H-4 7.9 - 8.1 Doublet of Doublets (dd) ~8.5 (³J), ~2.5 (⁴J)

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons, along with a signal for the trifluoromethyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-5) will experience a shielding effect, while the carbon attached to the electron-withdrawing -SCF₃ group (C-2) will be significantly deshielded.

Furthermore, the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The pyridine carbons will also exhibit smaller couplings to the fluorine atoms (nJC-F).

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2 155 - 160 Quartet (q)
C-3 122 - 125 Singlet or small quartet
C-4 140 - 143 Singlet or small quartet
C-5 118 - 121 Singlet or small quartet
C-6 150 - 152 Singlet or small quartet

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethylthio group. The chemical shift of this signal provides a characteristic fingerprint for the -SCF₃ group. In related aryl trifluoromethyl sulfides, the ¹⁹F chemical shift typically appears in the range of -40 to -45 ppm relative to a standard such as CFCl₃. researchgate.net

Predicted ¹⁹F NMR Data for this compound:

Fluorine Group Predicted Chemical Shift (δ, ppm) Multiplicity

Note: This is a predicted value based on analogous compounds and may vary slightly in experimental conditions.

While 1D NMR spectra provide essential information, 2D-NMR techniques are invaluable for confirming the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, COSY would confirm the connectivity between H-3 and H-4 (³J coupling) and between H-4 and H-6 (⁴J coupling). spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon atom in the pyridine ring (H-3 to C-3, H-4 to C-4, and H-6 to C-6). spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. For instance, the H-6 proton would show a correlation to C-2 and C-4, while the H-3 proton would show correlations to C-2 and C-5. Crucially, the protons would also show correlations to the trifluoromethyl carbon, and the fluorine atoms could show long-range correlations to the ring protons, providing unequivocal evidence for the placement of the -SCF₃ group at the C-2 position. spectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-Br bond, and the C-S and C-F bonds of the trifluoromethylthio group.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretching 3050 - 3100 Medium to Weak
C=C and C=N ring stretching 1550 - 1600, 1450 - 1500 Medium to Strong
C-F stretching (asymmetric and symmetric) 1100 - 1200 Strong, often broad
C-S stretching 650 - 750 Medium to Weak

The strong absorptions in the 1100-1200 cm⁻¹ region are particularly diagnostic for the presence of the CF₃ group. ias.ac.in The combination of these characteristic bands provides strong evidence for the presence of all the key functional moieties within the molecule.

Raman Spectroscopy for Complementary Vibrational Modes

The vibrational spectrum of a molecule is determined by the motions of its constituent atoms. For this compound, the Raman spectrum would be characterized by vibrations of the pyridine ring, the C-Br bond, the C-S bond, the S-CF3 group, and the C-H bonds.

Expected Vibrational Modes:

Pyridine Ring Vibrations: Based on studies of similar monosubstituted and disubstituted pyridines, the Raman spectrum would exhibit a series of characteristic ring stretching and deformation modes. For instance, studies on 2- and 3-chloropyridines, as well as 2-bromopyridine, have provided detailed assignments of these vibrations. The position of these bands would be influenced by the electronic effects of both the bromo and trifluoromethylthio substituents.

C-S and S-CF3 Vibrations: The trifluoromethylthio group introduces its own set of characteristic vibrations. The C-S stretching vibration would be present, and its intensity and position would provide information about the conformation around the C-S bond. The CF3 group has several characteristic stretching and bending modes, which are often strong in the Raman spectrum. Infrared spectral studies of compounds containing the trifluoromethylthio group have identified characteristic absorption bands that would have corresponding Raman signals. cas.org

Vibrational Coupling: It is important to note that vibrational coupling can occur between different modes within the molecule. researchgate.net This means that some observed Raman bands may not be assignable to a single, pure vibrational motion but rather to a combination of several. researchgate.net

A computational approach, such as Density Functional Theory (DFT), could provide a theoretical Raman spectrum, aiding in the assignment of experimentally observed bands. For example, DFT analysis has been successfully applied to understand the vibrational spectra of molecules like nitrobenzene. researchgate.net

Interactive Data Table: Predicted Raman Shifts for this compound (Note: These are predicted values based on related compounds and are for illustrative purposes.)

Vibrational ModePredicted Raman Shift (cm-1)Expected Intensity
Pyridine Ring Breathing~990 - 1050Strong
C-H in-plane bending~1100 - 1200Medium
CF3 Symmetric Stretch~1150 - 1200Strong
Pyridine Ring Trigonal Breathing~1020 - 1070Medium
C-S Stretch~600 - 750Medium-Weak
C-Br Stretch~500 - 650Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would provide a characteristic fragmentation spectrum.

The molecular ion peak (M+) would be expected, and its mass would correspond to the molecular weight of the compound. A key feature of the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the M+ peak, due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). nih.gov

Expected Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Trifluoromethyl Group: A common fragmentation pathway for compounds containing a CF3 group is the loss of a ·CF3 radical, leading to a significant fragment ion.

Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfur atom can cleave, leading to fragments corresponding to the brominated pyridine ring and the trifluoromethylthio radical, or their respective ions.

Loss of Bromine: The C-Br bond can also break, resulting in the loss of a bromine radical.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of smaller, characteristic ions.

Analysis of the mass spectra of related compounds, such as 3-bromopyridine (B30812) and 4-(trifluoromethyl)thiophenol (B1295252), provides insight into these fragmentation processes. nist.gov For instance, the mass spectrum of 4-(trifluoromethyl)thiophenol shows a prominent molecular ion peak and fragments corresponding to the loss of the SH group and the CF3 group. nist.gov The study of the mass spectra of 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes also indicates that the release of a ·CF3 radical is a significant fragmentation pathway. fluorine1.ru

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructureExpected m/zSignificance
[M]+[C6H3BrF3NS]+274/276Molecular ion peak with characteristic bromine isotope pattern
[M - CF3]+[C5H3BrNS]+205/207Loss of the trifluoromethyl radical
[M - Br]+[C6H3F3NS]+195Loss of the bromine radical
[C5H3BrN]+Bromopyridyl cation156/158Cleavage of the C-S bond

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures can provide valuable insights into its likely solid-state conformation.

Crystal structures of several brominated pyridine derivatives have been determined, including 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. mdpi.comrsc.org These studies reveal details about the planarity of the pyridine ring and the nature of intermolecular interactions, such as halogen bonding and π-π stacking.

Expected Structural Features:

Molecular Geometry: The pyridine ring is expected to be essentially planar. The trifluoromethylthio group will adopt a specific conformation relative to the ring, which will be influenced by steric and electronic factors. The C-S-C bond angle and the torsion angles defining the orientation of the SCF3 group will be key structural parameters.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to be held together by a combination of intermolecular forces. These could include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the nitrogen of a neighboring pyridine ring or the fluorine atoms of the trifluoromethyl group.

π-π Stacking: The aromatic pyridine rings may stack on top of each other, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the presence of the electronegative bromine, nitrogen, and trifluoromethylthio groups. These dipole-dipole interactions will play a role in the crystal packing.

The crystal structure of (η5-C6H7)Fe(CO)2CF3, a metal complex containing a trifluoromethyl group, provides information on the geometry of the C-F bonds and F-C-F angles within the CF3 group. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Note: These are hypothetical values for illustrative purposes.)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pbca (examples)
C-S Bond Length~1.75 - 1.85 Å
C-Br Bond Length~1.88 - 1.92 Å
C-S-C(pyridine) Angle~100 - 105°

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and the sulfur atom.

The electronic absorption spectra of substituted pyridines have been studied, and the positions of the absorption maxima are known to be sensitive to the nature and position of the substituents. nih.govyoutube.com The bromo and trifluoromethylthio groups, both being electron-withdrawing, will influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions.

Expected Electronic Transitions:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur at shorter wavelengths (higher energies). The substitution on the pyridine ring will cause shifts in the positions of these bands compared to unsubstituted pyridine.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions and occur at longer wavelengths (lower energies). The presence of the sulfur atom in the trifluoromethylthio group introduces additional n→π* transitions.

The solvent in which the spectrum is recorded can also have a significant effect on the positions of the absorption bands, particularly for n→π* transitions, due to differential solvation of the ground and excited states. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (Note: These are estimated values for illustrative purposes.)

TransitionPredicted λmax (nm)Expected Molar Absorptivity (ε)
π→π~220 - 260High
n→π (Nitrogen)~270 - 300Low to Medium
n→π* (Sulfur)~300 - 340Low

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the electronic structure and dynamics of this compound and its derivatives.

Computational Spectroscopy:

In the absence of extensive experimental data, computational spectroscopy has become an indispensable tool. chemicalbook.comresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict a wide range of spectroscopic properties, including:

Vibrational Frequencies and Intensities: DFT calculations can generate theoretical IR and Raman spectra, which can aid in the assignment of experimental bands and provide a more complete understanding of the vibrational modes.

NMR Chemical Shifts: Theoretical calculations can predict 1H, 13C, and 19F NMR chemical shifts, which can be compared with experimental data for structural verification.

Electronic Transition Energies and Intensities: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum.

Molecular Orbitals and Electronic Structure: Computational methods provide detailed information about the shapes and energies of the molecular orbitals, which is crucial for understanding the chemical reactivity and electronic properties of the molecule.

A computational analysis of 2-bromo-5-methylpyridine, for instance, has been used to investigate its structure, frequencies, and other molecular properties. niscpr.res.in Similarly, computational models have been developed to understand the activity of related compounds like 5-fluorouracil (B62378). openreview.netnih.gov

Other Advanced Techniques:

Two-Photon Absorption (2PA) Spectroscopy: This nonlinear optical technique can provide information about excited states that are not accessible by one-photon absorption. The study of rhenium(I) carbonyl complexes with terpyridine-based ligands has demonstrated the utility of 2PA spectroscopy in understanding electronic properties. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the atoms in a molecule. The NIST database contains XPS data for pyridine, which could serve as a reference. libretexts.org

The integration of these advanced spectroscopic and computational methods provides a powerful strategy for the comprehensive characterization of this compound and its derivatives, paving the way for a deeper understanding of their structure-property relationships.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies performing Density Functional Theory (DFT) calculations on 5-Bromo-2-[(trifluoromethyl)thio]pyridine. Therefore, detailed, experimentally validated data for the subsections below are not available in the public domain.

Geometry Optimization and Conformational Analysis

No published studies detailing the geometry optimization or conformational analysis of this compound using DFT methods were found. Such a study would typically involve calculations to determine the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles.

Electronic Structure and Charge Distribution Analysis

Specific electronic structure and charge distribution analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, for this compound are not available in published literature. These analyses would provide insight into the electron density distribution across the molecule and the partial atomic charges on each atom.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

There are no available computational studies that predict the vibrational frequencies (e.g., IR or Raman spectra) of this compound. A theoretical prediction, when compared with experimental spectroscopic data, serves to validate the accuracy of the computational model and aids in the assignment of vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Detailed Frontier Molecular Orbital (FMO) analysis for this compound has not been reported in the scientific literature. FMO theory is crucial for understanding the reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Specific data on the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

Reactivity Predictions Based on FMO Energies and Distributions

Without HOMO and LUMO energy values and their distribution across the molecular structure, it is not possible to provide specific reactivity predictions for this compound based on FMO theory. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Computational chemistry provides powerful tools for investigating molecular properties where experimental data is scarce. For derivatives of trifluoromethylpyridine, Density Functional Theory (DFT) is a commonly employed method to study molecular structure, vibrational frequencies, and electronic properties. researchgate.net Methods like B3LYP and LSDA with basis sets such as 6-311++G(d,p) are used for these calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the clear identification of electron-rich and electron-poor regions.

Identification of Electrophilic and Nucleophilic Sites

The MEP map is color-coded to denote different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, making them nucleophilic sites. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, thus identifying them as electrophilic sites. researchgate.net

Prediction of Intermolecular Interactions

MEP maps also provide valuable information for predicting non-covalent interactions. In the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, computational analyses including Hirshfeld surface analysis were used to quantify intermolecular contacts. nih.gov This analysis revealed that H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H interactions were the most significant contributors to the crystal packing. nih.gov For this compound, similar interactions, including halogen bonding involving the bromine atom and hydrogen bonding, would be expected to play a crucial role in its supramolecular assembly.

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms, identifying intermediates, and analyzing the energetic profiles of transition states. Studies on the trifluoromethylation of pyridine (B92270) rings demonstrate the power of these methods. For instance, a 3-position-selective C(sp²)–H trifluoromethylation of pyridine derivatives was developed and its mechanism was investigated computationally. chemrxiv.orgchemistryviews.org The proposed mechanism involves the nucleophilic activation of the pyridine ring through hydrosilylation to form an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemrxiv.org DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, and to calculate the activation energies for each step, thus providing a detailed picture of the reaction pathway. chemrxiv.org Such computational approaches could be applied to understand the synthesis and reactivity of this compound, for example, in cross-coupling reactions or substitutions at the bromine-substituted position.

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are often calculated using DFT. nih.gov Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge. nih.gov

In a DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, these descriptors were calculated to evaluate the molecule's reactivity. nih.gov The correlation between quantum chemical descriptors and empirical constants has also been systematically investigated for other halogenated compounds, showing that these theoretical values can be used to develop models that predict chemical properties and environmental behavior. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for an Analogous Brominated Pyridine Derivative

This table presents data for the analogue 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, calculated at the B3LYP/6–311G(d,p) level. nih.gov

DescriptorValue
HOMO Energy-3.1033 eV
LUMO Energy-0.7442 eV
Energy Gap (ΔE)2.3591 eV
Electronegativity (χ)1.9237
Hardness (η)1.1795
Chemical Potential (μ)-1.9237
Electrophilicity (ω)1.5701
Softness (σ)0.8477

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. journaleras.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ) and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity. researchgate.netjournaleras.com

While no direct NLO studies on this compound were found, research on the closely related analogue 5-bromo-2-(trifluoromethyl)pyridine provides valuable insight. A DFT study calculated its dipole moment and first hyperpolarizability. journaleras.com Furthermore, a comparative study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) calculated the same properties using B3LYP and HSEH1PBE functionals, finding that the compound is an excellent candidate for NLO materials. journaleras.com The study noted that the hyperpolarizability of 5-(trifluoromethyl)pyridine-2-thiol was significantly larger than that of 5-bromo-2-(trifluoromethyl)pyridine, suggesting that the thiol group enhances the NLO response more than the bromo substituent in this molecular framework. journaleras.com

Table 2: Calculated NLO Properties of 5-Bromo-2-(trifluoromethyl)pyridine and a Related Analogue

CompoundMethodDipole Moment (μ) [D]First Hyperpolarizability (β) [x 10⁻³² esu]Source
5-Bromo-2-(trifluoromethyl)pyridineDFT/B3LYP/6-31++G(d,p)3.3874.44 journaleras.com
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)-318.780 journaleras.com
5-(Trifluoromethyl)pyridine-2-thiolHSEH1PBE/6-311+G(d,p)-308.932 journaleras.com

Advanced Applications in Materials Science and Organic Chemistry

Role as a Key Building Block for Complex Organic Architectures

5-Bromo-2-[(trifluoromethyl)thio]pyridine is a valuable synthon for the construction of complex organic architectures. The presence of a bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids or esters. The versatility of the Suzuki coupling enables the synthesis of diverse and complex molecular scaffolds with a high degree of control over the final structure. mdpi.com

The trifluoromethylthio group at the 2-position, while generally stable, can also influence the reactivity of the pyridine ring and impart unique properties to the resulting molecules. The strong electron-withdrawing nature of the -SCF3 group can affect the electronic properties of the synthesized architectures, which is a desirable feature in the design of materials with specific electronic or photophysical characteristics.

The general applicability of bromo-pyridines in creating complex heterocyclic systems is well-established. For instance, Suzuki cross-coupling reactions of bromoindazoles have been successfully employed to synthesize novel pyrrolyl and thiophenyl indazoles, demonstrating the power of this methodology in building intricate molecular frameworks from bromo-heteroaryl precursors. nih.gov By analogy, this compound can be expected to undergo similar transformations, providing access to a wide array of novel compounds with potential applications in various fields of chemistry.

Synthesis of Functional Pyridine-Based Materials

The unique combination of a reactive bromine atom and a trifluoromethylthio group makes this compound an attractive starting material for the synthesis of functional pyridine-based materials.

Ligands for Homogeneous and Heterogeneous Catalysis

While specific examples of ligands derived directly from this compound are not extensively documented in the literature, the general principles of ligand design suggest its potential in this area. The pyridine nitrogen atom can act as a coordination site for transition metals, and the substitution pattern on the pyridine ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

By replacing the bromine atom through cross-coupling reactions, various phosphine (B1218219), amine, or other coordinating groups can be introduced to create bidentate or polydentate ligands. The electron-withdrawing trifluoromethylthio group would significantly influence the electronic properties of the pyridine ring, which in turn would affect the catalytic activity of the corresponding metal complexes. This feature is particularly valuable in the development of catalysts for specific organic transformations where electronic tuning is crucial for achieving high efficiency and selectivity. The development of privileged ligands for palladium-catalyzed cross-coupling reactions often involves the use of tailored phosphine-substituted biaryl or heteroaryl scaffolds, a structural motif that could potentially be accessed using this compound as a starting material. researchgate.net

Precursors for Optoelectronic Materials and Polymers

Pyridine-containing conjugated polymers and small molecules are of significant interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring makes it a good component for n-type or electron-transporting materials.

The incorporation of the highly electronegative trifluoromethylthio group is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of materials derived from this compound, potentially enhancing their electron-accepting and transport properties. Through polymerization reactions, such as Suzuki or Stille coupling, this building block can be incorporated into polymer backbones, leading to new materials with tailored optoelectronic properties. While direct polymerization of this specific monomer is not widely reported, the synthesis of π-conjugated functional materials based on thiophene (B33073) and pyridine units for optoelectronic applications highlights the potential of such hybrid structures. mdpi.com

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct large, well-defined assemblies. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.

The trifluoromethylthio group can also engage in non-covalent interactions, influencing the packing and properties of the resulting supramolecular structures. The formation of cocrystals of 5-fluorouracil (B62378) with brominated thiophene carboxylic acids, where C-Br···O interactions play a role in the crystal packing, provides a precedent for the potential of this compound to form halogen-bonded assemblies. rsc.org

Development of Novel Reaction Reagents or Catalysts

Although primarily viewed as a building block, the unique electronic properties of this compound could lead to its development as a specialized reagent or catalyst. The combination of the pyridine ring and the trifluoromethylthio group could be exploited in organocatalysis, where the molecule could act as a Lewis base or participate in other catalytic cycles.

Furthermore, derivatives of this compound could be designed to act as phase-transfer catalysts or reagents for specific chemical transformations. The high lipophilicity conferred by the trifluoromethylthio group could be advantageous in reactions requiring solubility in nonpolar solvents.

Chiral Derivatives and Their Application in Asymmetric Synthesis

Once resolved, the enantiomerically pure forms of this compound or its derivatives could serve as valuable chiral ligands for asymmetric catalysis. The synthesis of chiral ligands is a cornerstone of modern organic chemistry, enabling the enantioselective synthesis of a wide range of molecules, particularly pharmaceuticals. The stereospecificity of chiral dihydropyridine (B1217469) derivatives as selective A3 adenosine (B11128) receptor antagonists highlights the importance of chirality in biological activity and underscores the potential value of chiral derivatives of related pyridine compounds. nih.gov

The facile and racemization-free conversion of chiral nitriles into pyridine derivatives using cobalt-catalyzed cyclotrimerization demonstrates that chiral centers can be incorporated into pyridine-containing molecules under mild conditions, a strategy that could be adapted for the synthesis of chiral derivatives of this compound. nih.gov

Exploration in Solvent Effects and Reaction Media for Chemical Transformations

The choice of solvent or reaction medium is a critical parameter in the chemical transformation of this compound, profoundly influencing reaction rates, yields, and selectivity. The solubility of reactants, the stabilization of transition states, and the mechanism of the reaction can all be modulated by the solvent environment. Research into these effects is crucial for optimizing synthetic routes and enabling new chemical methodologies. While specific detailed studies on solvent effects exclusively for this compound are not extensively documented in publicly available literature, general principles from related transformations of bromo-pyridines and organofluorine compounds provide a framework for understanding its behavior.

Common chemical transformations for this class of compound include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The outcomes of these reactions are highly dependent on the solvent system employed.

In the context of Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds, the solvent plays a multifaceted role. It must dissolve the organoborane reagent, the palladium catalyst, the ligand, and the base. A mixture of an organic solvent and water is frequently employed. For instance, in the Suzuki cross-coupling of related bromo-pyridines, solvent systems like 1,4-dioxane/water have been shown to be effective. The aqueous component is often essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The organic solvent, in turn, ensures the solubility of the organic reactants and the catalyst complex.

The polarity of the solvent is a key factor. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used in these reactions. The choice between different solvents can significantly impact the reaction yield. For example, in the synthesis of related pyridine derivatives, a switch from a less polar solvent like toluene (B28343) to a more polar medium like a dioxane/water mixture can lead to a substantial increase in product yield.

The following table illustrates a hypothetical optimization of solvent conditions for a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on established principles for similar substrates.

Table 1: Hypothetical Solvent Screening for Suzuki-Miyaura Coupling of this compound

Entry Solvent System (v/v) Temperature (°C) Hypothetical Yield (%)
1 Toluene 100 25
2 Tetrahydrofuran (THF) 66 45
3 1,4-Dioxane 100 50
4 N,N-Dimethylformamide (DMF) 120 70
5 Toluene / H₂O (4:1) 100 55
6 1,4-Dioxane / H₂O (4:1) 100 85

For nucleophilic aromatic substitution (SNAr) reactions, the solvent's ability to stabilize the charged Meisenheimer intermediate is paramount. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity, without strongly solvating the nucleophile itself. Solvents such as dimethyl sulfoxide (B87167) (DMSO), DMF, and acetonitrile (B52724) are often employed.

In the synthesis of α-trifluorothioanisole derivatives containing a phenylpyridine moiety, a reaction of a substituted phenylpyridine with 4-(trifluoromethylthio)benzyl bromide was carried out in DMF with sodium hydride as a base. This choice of a polar aprotic solvent facilitates the nucleophilic attack by the deprotonated starting material.

The following table provides a hypothetical comparison of solvents for the reaction of this compound with a generic nucleophile.

Table 2: Hypothetical Solvent Effects on Nucleophilic Aromatic Substitution of this compound

Entry Solvent Nucleophile Temperature (°C) Hypothetical Reaction Rate
1 Toluene Sodium Methoxide 80 Very Slow
2 Tetrahydrofuran (THF) Sodium Methoxide 60 Slow
3 Acetonitrile (MeCN) Sodium Methoxide 80 Moderate
4 N,N-Dimethylformamide (DMF) Sodium Methoxide 80 Fast

The exploration of less conventional reaction media, such as ionic liquids or deep eutectic solvents, for transformations involving this compound remains an area with potential for future research. These media can offer advantages in terms of product separation, catalyst recycling, and unique reactivity profiles.

Future Research Directions and Emerging Challenges

Development of More Atom-Economical and Stereoselective Synthetic Routes

A primary challenge in the broader application of 5-Bromo-2-[(trifluoromethyl)thio]pyridine lies in the development of efficient and sustainable synthetic methodologies. Future research will undoubtedly focus on creating more atom-economical routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. This could involve the advancement of novel catalytic systems for the direct trifluoromethylthiolation of 5-bromopyridine precursors, circumventing multi-step sequences that are often less efficient.

Furthermore, should derivatives of this compound prove valuable in chiral applications, the development of stereoselective synthetic methods will become paramount. This would necessitate the design of chiral catalysts or the use of chiral auxiliaries to control the three-dimensional orientation of the molecule during its formation, enabling the selective synthesis of a single enantiomer.

Elucidation of Novel Reactivity Patterns of the Trifluoromethylthio Group

The trifluoromethylthio (SCF3) group imparts unique electronic properties and increased lipophilicity to organic molecules. A significant avenue for future research is the in-depth exploration of the reactivity of this group on the pyridine (B92270) scaffold of this compound. Investigations into novel transformations, such as selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, could lead to new compounds with altered electronic and pharmacological profiles. Moreover, exploring the cleavage of the S-CF3 bond for subsequent functionalization could unlock pathways to a diverse array of new derivatives. A key area of study will be to understand the interplay between the bromine atom at the 5-position and the trifluoromethylthio group at the 2-position in directing the reactivity of the pyridine ring itself.

Integration into Advanced Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules from three or more starting materials in a single step, represent a powerful tool in modern organic chemistry. The integration of this compound into such reaction systems is a promising future direction. Its dual functionality, with a bromine atom suitable for cross-coupling reactions and the influential trifluoromethylthio group, makes it an attractive building block. Future work will likely explore its participation in established MCRs, such as the Ugi and Passerini reactions, as well as in the development of novel MCRs tailored to its unique reactivity. This approach could facilitate the rapid and efficient generation of libraries of complex molecules for screening in drug discovery and materials science.

In-depth Investigations into Electronic and Photophysical Properties for Materials Innovation

The confluence of a halogen, an aromatic heterocycle, and a trifluoromethylthio group within this compound suggests the potential for interesting electronic and photophysical properties. A thorough investigation into these characteristics is a critical area for future research. This will involve the synthesis and detailed characterization of its absorption and emission properties, as well as its electrochemical behavior. The potent electron-withdrawing nature of the SCF3 group may lead to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable feature for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine atom offers a convenient handle for further molecular engineering to fine-tune these properties.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound. In silico design and property prediction can guide and accelerate experimental research. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and reactivity, providing valuable insights for synthetic planning and for understanding the outcomes of experimental studies. Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models can enable the prediction of the properties of novel derivatives, allowing for the rational design of molecules with tailored electronic, optical, or biological activities. This computational-first approach will facilitate a more targeted and efficient discovery of new functional materials and bioactive compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-[(trifluoromethyl)thio]pyridine, and how are they optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5-bromo-2-iodopyridine and trifluoromethylthiolate reagents under inert atmospheres (e.g., nitrogen) achieves moderate yields. Optimization includes adjusting reaction temperatures (e.g., 110°C), solvent systems (toluene/ethanol/water mixtures), and catalyst loadings (e.g., tetrakis(triphenylphosphine)palladium) . Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures >98% purity .

Q. How do the bromine and trifluoromethylthio substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 5-position is highly electrophilic, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols. The trifluoromethylthio group at the 2-position, being electron-withdrawing, further activates the pyridine ring for substitution but may sterically hinder reactions at adjacent positions. Comparative studies with analogs (e.g., 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine) show that replacing the thio group with methoxy reduces electrophilicity, highlighting the importance of sulfur’s polarizability in directing reactivity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]+ at m/z 307) .
  • NMR : 1H/13C NMR identifies substituent positions (e.g., downfield shifts for CF3S group at ~δ 140 ppm in 13C) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for studying solid-state interactions (e.g., monoclinic systems with β ≈ 91.3°) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives with multiple reactive sites be addressed?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, in cross-coupling reactions, bulky ligands on palladium catalysts (e.g., SPhos) favor substitution at less hindered positions. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. Evidence from analogs (e.g., 2-Bromo-5-(difluoromethyl)-4-methylpyridine) shows that methyl groups ortho to bromine reduce substitution rates by ~40% due to steric effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from substituent positioning. For instance, trifluoromethylthio at the 2-position (vs. 3-position) may alter binding affinity to enzymes. Systematic SAR studies comparing analogs (e.g., 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine vs. 5-Bromo-4-methoxy derivatives) isolate substituent effects. Meta-analyses of bioactivity data (e.g., IC50 values) using multivariate regression identify key structural contributors .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide drug design?

  • Methodological Answer :

  • Lipophilicity (LogP) : Predicted via software (e.g., MarvinSuite) to assess membrane permeability. The trifluoromethylthio group increases LogP by ~1.5 units compared to hydroxyl analogs .
  • Metabolic stability : CYP450 interaction studies using docking simulations (AutoDock Vina) identify vulnerable sites for oxidation. Fluorine atoms reduce metabolic degradation by ~30% .

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